3-[3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride
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Overview
Description
3-[3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is a synthetic compound that belongs to the class of heterocyclic organic compounds It features a piperidine ring substituted with a 1,2,4-oxadiazole ring, which is further substituted with a 2,6-difluorophenyl group
Preparation Methods
The synthesis of 3-[3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives.
Introduction of the 2,6-difluorophenyl group: This step often involves the use of fluorinated reagents and can be carried out through various coupling reactions, such as Suzuki–Miyaura coupling.
Attachment of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution reactions or other suitable methods.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
3-[3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the phenyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Research: The compound is used in studies to understand its effects on various biological pathways and its potential therapeutic benefits.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-[3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
3-[3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride can be compared with other similar compounds such as:
3-(2,6-Difluorophenyl)-1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring and phenyl group but may differ in other substituents.
Piperidine derivatives: Compounds with a piperidine ring and various substituents can be compared to understand the impact of different functional groups on their properties.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
3-(2,6-difluorophenyl)-5-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O.ClH/c14-9-4-1-5-10(15)11(9)12-17-13(19-18-12)8-3-2-6-16-7-8;/h1,4-5,8,16H,2-3,6-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKCAAHQRNJSLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NO2)C3=C(C=CC=C3F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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